N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-389 is a compound known as a PROTAC (Proteolysis Targeting Chimera) translation termination factor G1 to S phase transition 1 degrader. It is used in scientific research to disrupt targets that are shared dependencies in different acute myeloid leukemia and acute lymphoblastic leukemia cell lines. The action of MI-389 is dependent on the CRL4 CRBN E3 ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-389 involves multiple steps, including the formation of a heterobifunctional molecule that can bind to both the target protein and the E3 ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity of 99.34% .
Industrial Production Methods
Industrial production methods for MI-389 are not widely documented. The compound is primarily produced for research purposes and is available in various quantities, including 1 mg, 5 mg, 10 mg, 50 mg, and 100 mg .
Chemical Reactions Analysis
Types of Reactions
MI-389 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MI-389 include dimethyl sulfoxide (DMSO) and other solvents. The conditions for these reactions often require specific temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The major products formed from the reactions involving MI-389 are typically intermediates that are further processed to achieve the final compound. These intermediates are crucial for the compound’s ability to degrade the target protein .
Scientific Research Applications
MI-389 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of specific proteins and the mechanisms involved in protein degradation.
Biology: Utilized in cell line studies to understand the dependency of certain cell lines on specific proteins.
Medicine: Investigated for its potential therapeutic applications in treating acute myeloid leukemia and acute lymphoblastic leukemia.
Industry: Employed in the development of new PROTAC compounds and other targeted therapies
Mechanism of Action
MI-389 exerts its effects by binding to the translation termination factor G1 to S phase transition 1 and the CRL4 CRBN E3 ligase. This binding leads to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the CRL4 CRBN E3 ligase pathway, which is essential for the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
MI-389: A PROTAC translation termination factor G1 to S phase transition 1 degrader.
Other PROTACs: Compounds that target different proteins for degradation using similar mechanisms.
Uniqueness
MI-389 is unique in its ability to target the translation termination factor G1 to S phase transition 1, making it a valuable tool for studying protein degradation in specific cell lines. Its high purity and specific action on the CRL4 CRBN E3 ligase pathway set it apart from other PROTAC compounds .
Properties
Molecular Formula |
C35H35FN6O6 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17- |
InChI Key |
VXBLUAKQWQJPAD-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)/C=C\5/C6=C(C=CC(=C6)F)NC5=O |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.